FA-Gly-Abu-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

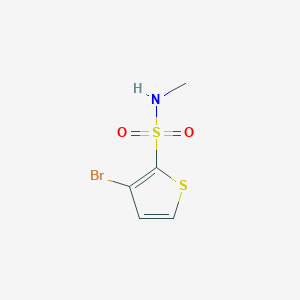

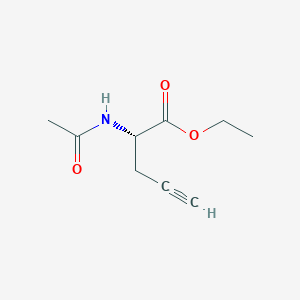

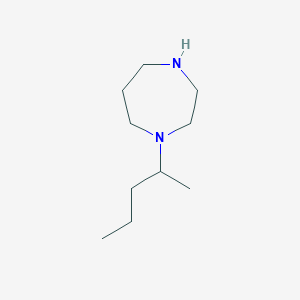

FA-Gly-Abu-NH2 is a compound that can be used as a substrate in a substrate specificity study of thermolysin . It is also known as 3-(2-Furyl)acryloyl-Gly-Abu-NH2 .

Synthesis Analysis

FA-Gly-Abu-NH2 has been used for continuous spectrophotometric assays of various proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y .Molecular Structure Analysis

The molecular formula of FA-Gly-Abu-NH2 is C13H15N3O6 . The InChI code is 1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ .Physical And Chemical Properties Analysis

FA-Gly-Abu-NH2 is a white powder . It has a molecular weight of 279.3 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Real-Time Amino Acid Detection

“FA-Gly-Abu-NH2” has been utilized in the development of functionalized nanopores for the real-time detection of amino acids. This application is crucial for biological research, as amino acids are fundamental to physiological and pathophysiological processes. The use of copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution has shown promise in identifying all 20 proteinogenic amino acids with high accuracy .

Pathological Peptide Discrimination

The compound plays a role in the discrimination of pathologically relevant peptides, including those associated with Alzheimer’s disease and cancer neoantigens. This is particularly important for clinical research where precise identification of peptides can lead to better understanding and treatment of diseases .

Single-Molecule Protein Sequencing

In the field of proteomics, “FA-Gly-Abu-NH2” can contribute to single-molecule protein sequencing. This application is significant due to the complexity of proteoforms that arise from alternative RNA splicing and post-translational modifications, which are not directly accessible from the transcriptome .

Very Long-Chain Fatty Acid (VLCFA) Research

Research into VLCFAs, which are crucial for various physiological functions such as skin barrier formation and inflammation resolution, can benefit from the use of “FA-Gly-Abu-NH2”. The compound may be involved in studying the elongation process of VLCFAs, which is a key step in their biosynthesis .

Fluorescent Formaldehyde Detection

“FA-Gly-Abu-NH2” could be used in the development of fluorescent probes for formaldehyde detection. This has applications in environmental monitoring, intracellular media analysis, and in vivo studies, providing a tool for real-time, sensitive detection of formaldehyde levels .

Lipid Membrane Composition Analysis

The compound may also be relevant in the analysis of lipid membrane composition. Understanding the role of different fatty acids in membrane lipids is essential for cell biology research, and “FA-Gly-Abu-NH2” could aid in elucidating these complex interactions .

Direcciones Futuras

Mecanismo De Acción

Target of Action

FA-Gly-Abu-NH2 is a biochemical compound used in proteomics research . It is primarily used as a substrate in the specificity study of thermolysin . Thermolysin is a thermostable metalloproteinase enzyme that catalyzes the breakdown of proteins, a process known as proteolysis .

Mode of Action

As a substrate for thermolysin, it likely interacts with the enzyme’s active site, facilitating the proteolysis process .

Biochemical Pathways

Given its role as a substrate for thermolysin, it may be involved in protein degradation pathways where thermolysin plays a role .

Pharmacokinetics

As a biochemical compound used in research, its bioavailability would likely depend on the specific experimental conditions .

Result of Action

As a substrate for thermolysin, its primary role would likely be to facilitate the study of this enzyme’s substrate specificity .

Action Environment

Like many biochemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its activity .

Propiedades

IUPAC Name |

3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFHWCIKUREZJQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Gly-Abu-NH2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

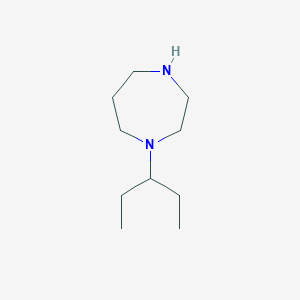

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)